Phthalonitrile

Description

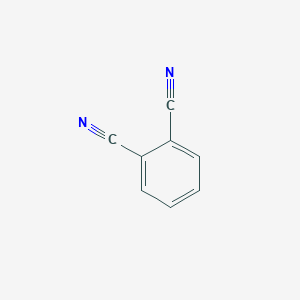

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZYPMVTSDWCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-82-2 | |

| Record name | 1,2-Benzenedicarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029604 | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

304.5 °C | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

162 °C | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06 | |

| Record name | 1,2-BENZENEDICARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.238 g/cu cm, 1.24 g/cm³ | |

| Record name | 1,2-BENZENEDICARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BENZENEDICARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow | |

CAS No. |

91-15-6 | |

| Record name | Phthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHTHALODINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978627YAJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BENZENEDICARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

138 °C, 141 °C | |

| Record name | 1,2-BENZENEDICARBONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALODINITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Phthalonitrile Monomers and Derivatives

Traditional Synthetic Pathways for Phthalonitrile Core Structures

The foundational methods for synthesizing the this compound core have been well-established, offering various routes from different starting materials. These traditional pathways include the ammonia (B1221849) hydrolysis of phthalic anhydride (B1165640) derivatives, cyanation of ortho-dihalobenzenes, and the ammonia oxidation of ortho-xylene.

Ammonia Hydrolysis of Phthalic Anhydride Derivatives

One of the common methods for this compound synthesis involves the use of phthalic anhydride or its derivatives as a starting material. guidechem.comchemcess.com This process is a gas-phase reaction with ammonia, which also involves the elimination of water at elevated temperatures, typically between 300 and 500 °C, in the presence of a catalyst. chemcess.com The reaction proceeds through the formation of phthalimide (B116566) as an intermediate, which is then dehydrated to yield this compound. guidechem.com

Cyanation Reactions of Ortho-Dihalobenzenes

Another established route to this compound is through the cyanation of ortho-dihalobenzenes. guidechem.com This method, known as the Rosenmund-von Braun reaction, typically involves treating an ortho-substituted dihalobenzene with copper(I) cyanide. isuct.ruknowledgezone.co.in The reaction is commonly performed in a solvent like N,N-dimethylformamide (DMF) at reflux temperatures. isuct.ru

While this method has been widely used to produce a variety of dicyanated aromatic and heteroaromatic compounds, it is not without its limitations. isuct.ru The harsh reaction conditions can be problematic, and the resulting this compound often forms complexes with copper(I) ions, which requires a decomposition step to isolate the final product. isuct.ru Furthermore, the use of highly toxic cyanides makes this process less suitable for large-scale industrial production. guidechem.com More recent developments have explored palladium-catalyzed cyanation reactions as an alternative. mdpi.com

Ammonia Oxidation of Ortho-Xylene

The ammonia oxidation (ammoxidation) of ortho-xylene presents a more direct and economically favorable pathway to this compound. guidechem.comsbpmat.org.br This vapor-phase catalytic reaction involves passing a mixture of o-xylene (B151617), ammonia, and an oxygen source (like air) over a catalyst at high temperatures. sbpmat.org.brgoogle.com

A variety of catalysts have been developed for this process, often based on mixtures of metal oxides. For example, a catalyst system comprising oxides of bismuth, antimony, molybdenum, and chromium has been used. google.com In one instance, a mixture of o-xylene, ammonia, and oxygen in a molar ratio of 1:12:8 at 380 °C over a catalyst of bismuth, antimony, molybdenum, and chromium oxides on an alumosilicate support resulted in a 60% conversion of o-xylene and a 36 mol. % yield of this compound. google.com Another catalyst composed of bismuth, antimony, molybdenum, and vanadium oxides has also been shown to be effective. google.com

Optimization of reaction conditions and catalyst composition is crucial for maximizing the yield of this compound and minimizing the formation of by-products such as phthalimide and o-tolunitrile. guidechem.comgoogle.com For example, using a V-Cr oxide catalyst supported on α-Al2O3 has been reported to achieve a combined yield of this compound and o-toluonitrile of up to 75%. google.com Further research has focused on developing highly selective catalysts, such as the ODT-88 catalyst, which under optimized conditions, can achieve a molar yield of this compound as high as 94.4%. guidechem.com

Table 1: Comparison of Traditional this compound Synthesis Methods

| Synthetic Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ammonia Hydrolysis | Phthalic Anhydride Derivatives | Ammonia, High Temperature (300-500 °C), Catalyst (e.g., Alumina) chemcess.com | Relatively simple process guidechem.com | High raw material cost, potential for by-products guidechem.com |

| Cyanation Reaction | Ortho-Dihalobenzenes | Copper(I) Cyanide, Refluxing DMF isuct.ru | Versatile for various substituted phthalonitriles isuct.ru | Harsh reaction conditions, use of toxic cyanides, complex work-up guidechem.comisuct.ru |

| Ammonia Oxidation | Ortho-Xylene | Ammonia, Oxygen/Air, High Temperature (350-550 °C), Metal Oxide Catalyst google.com | Economically favorable raw material guidechem.com | Strict process conditions, challenging catalyst development, by-product formation guidechem.com |

Advanced Synthesis of Substituted Phthalonitriles

The synthesis of substituted phthalonitriles is essential for producing phthalocyanines with tailored properties. Advanced synthetic routes have been developed to introduce various functional groups onto the this compound core structure.

Synthesis of Halogenated Phthalonitriles

Halogenated phthalonitriles are important precursors for creating phthalocyanines with enhanced stability and unique electronic properties. worldscientific.comcollectionscanada.gc.ca A common strategy for synthesizing these compounds is through the transformation of halogenated phthalic acid derivatives. worldscientific.com For instance, 4-bromothis compound (B1280451) and 4,5-dibromothis compound (B1590852) can be synthesized from their corresponding phthalic anhydrides. worldscientific.com The process often involves the conversion of the phthalic anhydride to a phthalimide, followed by dehydration to the this compound. worldscientific.com The use of reagents like DMF and thionyl chloride has proven effective for this transformation and is applicable to the synthesis of chlorinated and fluorinated phthalonitriles as well. worldscientific.com

Direct bromination of this compound has also been investigated, but it can lead to a mixture of mono- and di-brominated products that are difficult to separate, resulting in low yields of the desired 3,6-dibromothis compound (B12502627). google.com A more effective method for synthesizing 3,6-dibromothis compound involves the reaction of 3,6-dihydroxythis compound with triphenylphosphine (B44618) dibromide. google.com This method provides a higher yield, reaching up to 80%, and produces a high-purity product. google.com

Routes to 3,6-Disubstituted Phthalonitriles from 2,3-Dicyanohydroquinone (B1218488)

2,3-Dicyanohydroquinone is a versatile starting material for the synthesis of a wide range of 3,6-disubstituted phthalonitriles. heeneygroup.comworldscientific.com One of the earliest applications of this compound was its O-alkylation to produce 3,6-dialkoxyphthalonitriles. heeneygroup.comworldscientific.com

A significant advancement in the use of 2,3-dicyanohydroquinone is its conversion to the bis-triflate derivative. heeneygroup.comworldscientific.comresearchgate.net This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions and can readily react with thiols to form 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. heeneygroup.comworldscientific.comresearchgate.net

The bis-triflate of 2,3-dicyanohydroquinone is also an excellent precursor for cross-coupling reactions. heeneygroup.comworldscientific.comresearchgate.net For example, the nickel-catalyzed Negishi coupling reaction with alkylzinc halides can produce 3,6-dialkylphthalonitriles with yields ranging from approximately 40% to 70%. heeneygroup.comworldscientific.comresearchgate.net Similarly, the Suzuki coupling reaction has been employed to synthesize 3,6-diarylphthalonitriles with yields around 65-70%. heeneygroup.comworldscientific.comresearchgate.net

Table 2: Synthesis of 3,6-Disubstituted Phthalonitriles from 2,3-Dicyanohydroquinone

| Target Compound | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 3,6-Dialkoxyphthalonitriles | O-alkylation | Alkylating agents | - |

| 3,6-Bis(alkylsulfanyl/arylsulfanyl)phthalonitriles | SNAr | Thiols | - |

| 3,6-Dialkylphthalonitriles | Negishi Coupling | Alkylzinc halides, Nickel catalyst | ~40-70% heeneygroup.comworldscientific.comresearchgate.net |

| 3,6-Diarylphthalonitriles | Suzuki Coupling | Arylboronic acids, Palladium catalyst | ~65-70% heeneygroup.comworldscientific.comresearchgate.net |

O-Alkylation for 3,6-Dialkoxyphthalonitriles

The O-alkylation of 2,3-dicyanohydroquinone is a foundational method for the synthesis of 3,6-dialkoxyphthalonitriles. researchgate.netheeneygroup.comworldscientific.com This reaction typically proceeds under basic conditions, where the hydroxyl groups of the hydroquinone (B1673460) are deprotonated to form alkoxides. umich.edu These alkoxides then react with alkyl halides to yield the desired dialkoxy derivatives. umich.edu This method is particularly significant as the resulting 3,6-dialkoxyphthalonitriles are immediate precursors to phthalocyanine (B1677752) derivatives that absorb in the near-infrared spectrum. researchgate.netheeneygroup.comworldscientific.com The reaction is versatile, allowing for the introduction of various alkyl chains, including those with terminal functional groups. umich.edu

| Starting Material | Reagents | Product | Significance |

| 2,3-Dicyanohydroquinone | Alkyl halides, Base | 3,6-Dialkoxyphthalonitriles | Precursors to near-infrared absorbing phthalocyanines |

Triflation and SNAr Reactions with Thiols

To expand the synthetic utility of 2,3-dicyanohydroquinone, it can be converted to its bis-triflate derivative. researchgate.netheeneygroup.comworldscientific.com This triflation step is crucial as it transforms the hydroxyl groups into excellent leaving groups (triflates), making the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netheeneygroup.comworldscientific.com The resulting 3,6-bis(trifluoromethanesulfonyloxy)this compound readily reacts with thiols to produce 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. researchgate.netheeneygroup.comresearchgate.net This method has also been successfully applied to synthesize 3,6-bis(phenylselenyl)this compound. researchgate.netheeneygroup.com Phthalocyanines derived from these sulfur- and selenium-containing phthalonitriles exhibit a significant bathochromic shift in their Q-band absorption. researchgate.netheeneygroup.com

| Precursor | Reaction Type | Reagents | Products |

| 2,3-Dicyanohydroquinone | Triflation | Triflic anhydride | 3,6-Bis(trifluoromethanesulfonyloxy)this compound |

| 3,6-Bis(trifluoromethanesulfonyloxy)this compound | SNAr | Thiols | 3,6-Bis(alkylsulfanyl) and 3,6-Bis(arylsulfanyl)phthalonitriles |

Cross-Coupling Reactions (Negishi, Suzuki)

The bis-triflate of 2,3-dicyanohydroquinone is an excellent substrate for metal-catalyzed cross-coupling reactions, providing access to 3,6-dialkyl and 3,6-diarylphthalonitriles. researchgate.netheeneygroup.comworldscientific.com

Negishi Coupling: This reaction utilizes a nickel catalyst to couple the bis-triflate with organozinc reagents (alkylzinc halides). researchgate.netheeneygroup.com It has been effectively used to synthesize a range of 3,6-dialkylphthalonitriles and 3,6-bis(substituted alkyl)phthalonitriles, with reported yields between 40% and 70%. researchgate.netheeneygroup.com In at least one direct comparison, the Negishi coupling method demonstrated a higher yield than the Suzuki coupling protocol for the same product. researchgate.netheeneygroup.com The Negishi coupling is a significant method for forming C-C bonds in the synthesis of various organic electronic and optical materials. researchgate.net

Suzuki Coupling: Palladium catalysts are employed in the Suzuki coupling reaction to link the bis-triflate with organoboron compounds, such as boronic acids. researchgate.netnih.gov This method is particularly effective for preparing 3,6-diarylphthalonitriles, with yields typically in the range of 65–70%. researchgate.netheeneygroup.com For instance, 3,6-bis(tosylate)this compound has been reacted with corresponding boronic acids via a Pd(II)-catalyzed Suzuki-Miyaura reaction to produce phthalonitriles functionalized with phenyl moieties. researchgate.net

| Cross-Coupling Reaction | Catalyst | Reactants | Products | Typical Yields |

| Negishi | Nickel-based | 3,6-Bis(trifluoromethanesulfonyloxy)this compound, Alkylzinc halides | 3,6-Dialkylphthalonitriles | 40-70% |

| Suzuki | Palladium-based | 3,6-Bis(trifluoromethanesulfonyloxy)this compound, Arylboronic acids | 3,6-Diarylphthalonitriles | 65-70% |

Synthesis of this compound Derivatives from Chalcone (B49325) Compounds

This compound derivatives incorporating chalcone moieties can be synthesized through nucleophilic substitution reactions. dergipark.org.tr In a typical procedure, a chalcone compound containing a hydroxyl group, such as (2E)-1-(3-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is reacted with 4-nitrothis compound (B195368). dergipark.org.tr The reaction is carried out in a dry solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60 °C) in the presence of a base, such as potassium carbonate (K2CO3), under an inert atmosphere. dergipark.org.tr This method results in the formation of an ether linkage between the chalcone and this compound units. dergipark.org.trnih.govwindows.nettubitak.gov.tr These chalcone-bearing phthalonitriles are precursors for novel photoactive phthalocyanine derivatives. dergipark.org.tr

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product Type |

| Hydroxy-substituted Chalcone | 4-Nitrothis compound | DMF | K2CO3 | Chalcone-functionalized this compound |

Bio-Based this compound Precursor Synthesis

There is a growing interest in synthesizing this compound monomers from renewable resources to create more sustainable high-performance polymers. cnrs.fr Several bio-based phenols have been successfully used as starting materials.

From Eugenol (B1671780) and Guaiacol (B22219): Eugenol (from clove) and guaiacol (from lignin) can be reacted with 4-nitrothis compound via a nucleophilic substitution reaction in the presence of potassium carbonate to yield eugenol-based this compound (EPN) and guaiacol-based this compound (GPN), respectively. researchgate.netresearchgate.net

From Magnolol (B1675913) Derivatives: Bio-based this compound precursors have been synthesized from naturally occurring magnolol derivatives in a highly efficient one-step process. researchgate.net

From Catechin: A novel bio-based this compound precursor (CA-Ph) has been synthesized from catechin. dntb.gov.ua

From Vanillin (B372448) and Isovanillin: this compound resins containing spirocyclic acetal (B89532) structures have been prepared from pentaerythritol (B129877) and the renewable resources vanillin and isovanillin. mdpi.com

These bio-based this compound resins often exhibit excellent thermal stability and processability, making them viable alternatives to petroleum-based counterparts. cnrs.frresearchgate.net

| Bio-based Source | Key Reaction | Resulting Monomer |

| Eugenol, Guaiacol | Nucleophilic substitution with 4-nitrothis compound | EPN, GPN |

| Anethole (B165797) | Two-step reaction | Anethole-based this compound |

| Magnolol derivatives | One-step process | Magnolol-based this compound |

| Catechin | Nitro displacement with 4-nitrothis compound | CA-Ph |

| Vanillin, Isovanillin | Two-step method with pentaerythritol | Phthalonitriles with spirocyclic acetal structures |

Functionalized this compound Monomers with Furan (B31954)/Thiophene (B33073) Groups

This compound monomers can be functionalized with furan or thiophene groups to enhance the properties of the resulting thermoset polymers. google.com A general method involves reacting a polyhydric phenol (B47542) containing at least one furan or thiophene group with 4-nitrothis compound. google.comgoogle.com These furan/thiophene groups are capable of homopolymerizing and cross-linking during the curing process, which can lead to improved thermal stability, heat resistance, and structural rigidity of the final polymer. google.com The synthesis can be performed in a solvent like toluene (B28343) or xylene. google.comgoogle.com

Phthalonitriles Functionalized for Click Chemistry

Phthalonitriles can be specifically designed and synthesized for participation in "click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. This allows for the efficient construction of complex macromolecular structures.

For this purpose, phthalonitriles are functionalized with either an azide or a terminal alkyne group. researchgate.net For example, 3-(prop-2-yn-1-yloxy)this compound (containing an alkyne) and 3-(2-azidoethoxy)this compound (containing an azide) have been synthesized via nucleophilic substitution on 3-nitrothis compound (B1295753) with propargyl alcohol and 2-azidoethanol, respectively. researchgate.net These complementary phthalonitriles can then be used to create phthalocyanine-based conjugates. For instance, a zinc(II) phthalocyanine bearing ethynyl (B1212043) groups was reacted with 6-azido-hexanoic acid under click chemistry conditions to form phthalocyanine-hexanoic acid conjugates linked by 1,2,3-triazole units. worldscientific.com

| Functional Group | Synthetic Approach | Example Reactant | Example Product |

| Alkyne | Nucleophilic substitution on 3-nitrothis compound | Propargyl alcohol | 3-(Prop-2-yn-1-yloxy)this compound |

| Azide | Nucleophilic substitution on 3-nitrothis compound | 2-Azidoethanol | 3-(2-azidoethoxy)this compound |

Oligomeric this compound Synthesis

The synthesis of oligomeric phthalonitriles represents a significant advancement in the development of high-performance thermosetting resins. These oligomeric structures, which incorporate flexible linkages between terminal this compound units, are designed to improve processability by lowering melting points and broadening the processing window compared to their monomeric counterparts. researchgate.netsci-hub.seresearchgate.net A prevalent and versatile method for their preparation is the two-step, one-pot nucleophilic aromatic substitution reaction. researchgate.netsci-hub.se This approach allows for the systematic control of the oligomer's molecular weight and, consequently, its physical and thermal properties. researchgate.net

The general synthetic strategy involves the reaction of a bisphenol with a dihaloaromatic compound in the presence of a base, followed by end-capping with an activated this compound derivative, typically 4-nitrothis compound. sci-hub.segoogle.com The molar ratio of the bisphenol to the dihaloaromatic compound is intentionally kept in excess to ensure that the resulting oligomeric intermediate is terminated with hydroxyl groups, which are then converted to the corresponding diphenolate salt. google.com This intermediate subsequently reacts with 4-nitrothis compound to yield the final oligomeric this compound resin. sci-hub.se

Variations of this synthetic route have been explored to tailor the properties of the final polymer. For instance, the incorporation of different bisphenols, such as resorcinol (B1680541) or bisphenol S, and various dihaloaromatic compounds, including those with ketone, sulfone, or phosphine (B1218219) oxide moieties, allows for the fine-tuning of properties like thermal stability, solubility, and flame retardancy. sci-hub.seresearchgate.netscite.ai The use of solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) facilitates the reaction, and azeotropic distillation with toluene is often employed to remove water formed as a byproduct. sci-hub.sescite.ai

More recent developments have focused on creating oligomeric phthalonitriles from renewable resources, such as those derived from eugenol or resveratrol (B1683913), to produce more sustainable high-performance materials. google.com Additionally, the synthesis of oligomers containing aliphatic chains has been investigated to enhance the mechanical flexibility of the resulting thermoset polymers. researchgate.net The careful selection of reactants and control over reaction conditions are crucial for achieving the desired molecular weight and properties of the oligomeric this compound resins. researchgate.net

Table 1: Synthesis of Oligomeric Phthalonitriles via Nucleophilic Aromatic Substitution

| Bisphenol | Dihalo-compound | Molar Ratio (Bisphenol:Dihalo) | Solvent(s) | Base | Temp (°C) | Yield (%) | Reference(s) |

| Bisphenol A | 4,4'-Dichlorobenzophenone | >2:1 | NMP | K₂CO₃ | >170 | High | google.com |

| Bisphenol A | Dihaloaliphatic compound | Excess | DMSO | K₂CO₃ | ~90 | 91-95 | google.com |

| Resorcinol | 4,4'-Difluorobenzophenone | Excess | DMF/Toluene | K₂CO₃ | 135-145 | 92-94 | sci-hub.se |

| Bisphenol S | 4-(Chlorophenyl)sulfone | Excess | DMSO/Toluene | Base | - | - | scite.ai |

| Bisphenol S | 4,4'-Dichlorobenzophenone | Excess | DMSO/Toluene | Base | - | - | scite.ai |

| Novolac | 4-Nitrothis compound | - | DMAc | K₂CO₃ | - | 99.5 | semanticscholar.org |

| Bisphenol AF | 1,6-Dibromohexane | 2:1 | DMSO | K₂CO₃ | 90 | - | google.com |

Table 2: Characterization of Oligomeric Phthalonitriles

| Oligomer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Reference(s) |

| Aromatic diol/dichloro compound based | - | - | - | - | researchgate.net |

| Resveratrol based | - | - | - | ~95 | google.com |

| Eugenol derived | - | - | - | 50-70 (melting point) | google.com |

| Biphenyl (B1667301) this compound-co-1,7-bis(hydroxymethyl)-m-carborane | - | - | - | - | nih.gov |

| This compound-terminated poly(aryl ether nitrile) | - | - | - | 165 | researchgate.net |

| Butylene Succinate Oligomers (Low MW) | 2050 | - | 1.7-1.8 | - | upc.edu |

| Butylene Succinate Oligomers (Medium MW) | 16150 | - | 1.7-1.8 | - | upc.edu |

| Butylene Succinate Oligomers (High MW) | 33147 | - | 1.7-1.8 | - | upc.edu |

Polymerization Mechanisms and Curing Kinetics of Phthalonitrile Resins

Fundamental Curing Mechanisms of Phthalonitrile Resins

The curing of this compound resins proceeds through an addition mechanism, which results in a void-free, densely cross-linked network. ecust.edu.cn This network is composed of thermally stable aromatic heterocyclic structures, including isoindoline (B1297411), s-triazine, and phthalocyanine (B1677752) rings. researchgate.netmdpi.com The formation of these structures is typically initiated by a catalytic amount of a curing additive at elevated temperatures, generally above 200°C. vt.edu Aromatic amines are among the most effective and widely studied curing agents for this compound resins. ecust.edu.cnrsc.org

Nucleophilic Addition of Amines to Nitrile Groups

The most common curing pathway for this compound resins is initiated by the nucleophilic addition of an amine to one of the nitrile (–C≡N) groups on the this compound monomer. ecust.edu.cnresearchgate.net This reaction is a critical first step that generates more reactive species, which then propagate the polymerization. Aromatic diamines are particularly effective curing agents, reacting with the nitrile groups to begin the network-forming process. ecust.edu.cngoogle.com

Theoretical and experimental studies have shown that the curing process begins with the nucleophilic attack of an amine on the electrophilic carbon of a nitrile group. rsc.orgwikipedia.org This initial step is often the rate-determining step of the entire polymerization process. ecust.edu.cnrsc.org The reaction proceeds through a transition state to form an amidine intermediate. rsc.org This amidine, which contains a reactive imino group, is a critical intermediate that can then react further with other this compound monomers. ecust.edu.cn Amines play a crucial role not only in initiating this step but also in acting as a proton transfer promoter throughout the curing reaction. rsc.org

Once the amidine intermediate is formed, it serves as a new active nucleophilic site for further reactions. ecust.edu.cn The intramolecular cyclization of this intermediate is a key step in forming isoindoline structures. rsc.org This process can be significantly promoted by the presence of amines. ecust.edu.cn Subsequently, these reactive intermediates, including amidine and isoindoline, can readily react with additional this compound monomers. rsc.org

These reactions lead to the formation of a highly cross-linked polymer network. researchgate.net Depending on the curing temperature and conditions, different structures can be favored. At higher temperatures (e.g., 260–340°C), the reaction is promoted, resulting in the formation of isoindoline and s-triazine rings. mdpi.com Triazine rings, which are six-membered rings containing three nitrogen and three carbon atoms, contribute significantly to the high thermal stability of the final polymer. researchgate.netmdpi.com The formation of these varied heterocyclic structures results in a dense, three-dimensional polymeric network. researchgate.net

In addition to isoindoline and triazine, phthalocyanine structures can also form during the polymerization of this compound. researchgate.netacs.org Phthalocyanine is a large, macrocyclic molecule that can be formed through the cyclotetramerization of four this compound units. dergipark.org.tr This process is often initiated by the same reactive intermediates generated from the nucleophilic addition of amines. ecust.edu.cn

The formation of phthalocyanine is a competing reaction pathway to the formation of linear polyisoindoline and triazine rings. ecust.edu.cnrsc.org Studies have indicated that at lower curing temperatures (e.g., below 260°C), the formation of phthalocyanine rings may be the predominant reaction. mdpi.com However, as the temperature increases, the formation of isoindoline and triazine structures tends to become more dominant. mdpi.com The presence of phthalocyanine macrocycles within the polymer network contributes to the material's excellent thermal and chemical stability. researchgate.net

Autocatalytic Polymerization Processes

This compound resins can also undergo polymerization through autocatalytic, or self-curing, mechanisms. This is typically achieved by incorporating reactive functional groups, such as amino (–NH2) or hydroxyl (–OH) groups, directly into the structure of the this compound monomer itself. mdpi.comresearchgate.net These incorporated groups can initiate the polymerization of the nitrile groups without the need for an external curing additive. mdpi.com For example, a monomer like 4-(4-aminophenoxy)-phthalonitrile (4-APN) can catalyze its own polymerization. rsc.orgrsc.org While this approach simplifies processing by eliminating the need for a separate catalyst, it can sometimes reduce the thermal stability of the resulting resin compared to traditionally cured systems. mdpi.comresearchgate.net

Free Radical Curing Mechanisms

Interactive Data Table: Curing Characteristics

The following table summarizes typical curing characteristics and resulting properties for different this compound systems.

| Monomer/System | Curing Agent/Initiator | Curing Temperature (°C) | Key Structures Formed | Reference |

| Bisphenol A-based this compound | Sulfaguanidine | >220 | Triazine, Isoindoline, Phthalocyanine | researchgate.net |

| Eugenol-based Epoxy-Phthalonitrile (EEPN) | Diaminodiphenyl Sulfone (DDS) | 150-330 | Epoxy ring-opening, Triazine, Phthalocyanine | mdpi.com |

| Disulfide-bond this compound (DPBPN) | Self-curing (Disulfide) | >124.5 (melt) | Isoindoline, Triazine, Phthalocyanine | acs.org |

| Biphenyl (B1667301) this compound (BPh) | 1,7-bis(hydroxymethyl)-m-carborane (B1496802) (QCB) | <300 | Triazine, Isoindoline | mdpi.comresearchgate.net |

| 4-(4-aminophenoxy)-phthalonitrile (4-APN) | Self-curing (Amine) | ~259 (exotherm peak) | Triazine, Phthalocyanine, Isoindoline | rsc.org |

Role of Curing Agents and Catalysts in this compound Polymerization

The curing of this compound resins can be initiated and accelerated by a variety of chemical species. These additives play a crucial role in lowering the curing temperature and reducing the time required for polymerization, making the processing of these high-performance materials more feasible. mdpi.comrsc.org The primary mechanisms involve nucleophilic attack on the nitrile groups, leading to the formation of intermediate species that propagate the polymerization. ecust.edu.cn The curing process typically results in the formation of various heterocyclic structures, including triazine rings, phthalocyanine rings, and polyisoindoline structures. researchgate.netnih.gov

Aromatic Amines as Curing Additives

Aromatic amines are widely used as curing agents for this compound resins. rsc.orgnih.gov Their effectiveness is attributed to the nucleophilic nature of the amine group, which initiates the polymerization process. ecust.edu.cngoogle.com The reaction begins with the nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. ecust.edu.cnrsc.org This intermediate is a critical species that can further react with other this compound molecules. rsc.org The reaction pathways can lead to the formation of triazine, polyisoindoline, and phthalocyanine structures. rsc.org The rate of curing is often related to the basicity of the aromatic amine. rsc.orgnih.gov

Theoretical studies using density functional theory (DFT) have provided a molecular-level understanding of the curing mechanism. ecust.edu.cnrsc.org These studies have shown that the initial nucleophilic addition of the amine to the nitrile group is the rate-determining step. ecust.edu.cnrsc.org The amine also acts as a proton transfer promoter throughout the curing reaction. rsc.orgrsc.org The intramolecular cyclization of the amidine intermediate to form an isoindoline intermediate is a crucial step that is significantly promoted by the presence of amines. rsc.org

Commonly used aromatic diamines include 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB) and 4,4'-diaminodiphenyl sulfone (DDS). nih.govresearchgate.net However, a drawback of some aromatic amines is their potential to decompose at the high temperatures required for curing, which can lead to the formation of voids in the final material. rsc.orgnih.gov To address this, more thermally stable amine curing agents, such as those containing phosphazene, have been developed. google.comdtic.mil

Table 1: Influence of Aromatic Amine Curing Agents on this compound Polymerization

| Curing Agent | Key Observations | References |

| Aniline (B41778) | Serves as a model compound for mechanistic studies. The initial nucleophilic addition to the nitrile group is the rate-determining step. | ecust.edu.cnrsc.org |

| 1,3-bis(3-aminophenoxy)benzene (m-APB) | A commonly used effective curing agent. | nih.govacs.org |

| 4,4'-diaminodiphenyl sulfone (DDS) | Used as a hardener, with the curing reaction showing chemistry and diffusion control. | researchgate.net |

| Phosphazene-containing amines | Offer enhanced thermal stability compared to some traditional aromatic amines, reducing void formation. | google.comdtic.mil |

| 2,6-bis(4-aminophenoxy)benzonitrile (BAB) | Reduces the prepolymerization temperature and increases the polymerization rate of this compound containing benzoxazine (B1645224). | researchgate.net |

Active Hydrogen-Containing Structures as Promoters

Compounds containing active hydrogen atoms, such as phenols and secondary amines, can act as promoters for this compound polymerization. mdpi.comresearchgate.net These active hydrogens can catalyze the cross-linking of the nitrile groups. researchgate.net The introduction of hydroxyl or amino groups into the this compound monomer itself can lead to self-promoting or self-curing resins. nih.govresearchgate.net

Phenolic hydroxyl groups, for instance, can initiate the polymerization of nitrile groups. mdpi.com This has been demonstrated in novolac-phthalonitrile resins and other hydroxyl-containing this compound compounds. mdpi.com The mechanism involves the nucleophilic addition of the hydroxyl group to the nitrile. Similarly, secondary amine groups can provide an active hydrogen that catalyzes the curing reaction. mdpi.com

The presence of these active hydrogen-containing structures can significantly lower the curing temperature and accelerate the curing rate. For example, a this compound monomer with a hydroxyl group has been shown to cure at 225°C without any additional catalyst. researchgate.net

Table 2: Effect of Active Hydrogen-Containing Promoters on this compound Curing

| Promoter Type | Example | Effect on Curing | References |

| Phenolic Hydroxyl | Bisphenol A (BPA) | Accelerates polymerization of this compound containing benzoxazine. | doaj.org |

| Phenolic Hydroxyl | Novolac-phthalonitrile resin | Promotes curing through the phenolic hydroxyl groups. | mdpi.com |

| Secondary Amine | Imidazole-group-containing this compound | The active hydrogen from the secondary amine catalyzes the curing of nitrile groups. | mdpi.com |

| Self-promoting | Hydroxy-containing this compound | Can be cured at lower temperatures without additional catalysts. | researchgate.net |

Metal Salts and Lewis Acids as Catalysts

Metal salts and Lewis acids are effective catalysts for the polymerization of this compound resins. mdpi.comresearchgate.net These catalysts function by coordinating with the nitrogen atom of the nitrile group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack. This catalytic action promotes the formation of a cross-linked network. researchgate.net

A variety of metal salts have been investigated, including zinc chloride (ZnCl2) and aluminum chloride (AlCl3). mdpi.com The use of these catalysts can significantly reduce the curing temperature and time. However, a potential drawback of using metal-based catalysts is that they can sometimes negatively impact the thermal-oxidative stability of the cured resin due to metal-catalyzed oxidation. ecust.edu.cn

To mitigate some of these issues, mixed curing agent systems have been developed, such as combining a metal salt with an aromatic amine (e.g., CuCl/DDS and ZnCl2/DDS). researchgate.net These mixed systems can exhibit synergistic effects, leading to lower curing temperatures. researchgate.net Additionally, strong acids, both inorganic and organic, can be used in combination with metal salts to further enhance the curing process, allowing for gelation at temperatures below 200°C. google.com

Table 3: Examples of Metal Salt and Lewis Acid Catalysts for this compound Polymerization

| Catalyst | Key Findings | References |

| ZnCl₂ | A common curing agent, but may result in lower thermal stability compared to some alternatives. | rhhz.net |

| AlCl₃ | Investigated as a curing agent for this compound polymerization. | mdpi.com |

| CuCl/DDS | Mixed curing agent system that lowers the curing temperature of bisphenol-based this compound. | researchgate.net |

| ZnCl₂/DDS | Another mixed curing agent system that effectively reduces the curing temperature. | researchgate.net |

| Metal Salt/Strong Acid | Combination allows for B-staging and gelation at temperatures below 200°C. | google.com |

Influence of Benzoxazine Moieties on Curing Behavior

Incorporating benzoxazine moieties into this compound resins is a strategy to improve their processability and curing characteristics. researchgate.netmdpi.com Benzoxazine resins undergo ring-opening polymerization upon heating, generating phenolic hydroxyl groups and secondary or tertiary amines. researchgate.netexpresspolymlett.com These newly formed active species can then catalyze the polymerization of the this compound groups. researchgate.netexpresspolymlett.com

This synergistic effect leads to a lower curing temperature for the this compound component. researchgate.netexpresspolymlett.com The curing of benzoxazine/phthalonitrile blends typically occurs in two stages: the ring-opening of the benzoxazine ring at a lower temperature, followed by the polymerization of the nitrile groups at a higher temperature, which is often lower than the curing temperature of the neat this compound resin. doaj.orgmdpi.com The catalytic activity of the tertiary amine formed from the benzoxazine ring-opening is initially minimal for initiating this compound cure without a proton donor. google.com However, once the primary amine and alcohol are formed, the this compound polymerization proceeds at a reasonable rate. google.com

The introduction of benzoxazine can also enhance the mechanical properties and thermal stability of the final cured network. google.comgoogle.com The resulting polymer network is a hybrid of the benzoxazine and this compound structures, which can lead to properties superior to either of the individual homopolymer networks. google.com

Table 4: Curing Characteristics of this compound-Benzoxazine Systems

| System | Curing Behavior | Key Outcomes | References |

| This compound-containing benzoxazine (BA-ph) | Exhibits double curing exothermic peaks corresponding to benzoxazine ring-opening and nitrile polymerization. | Improved reactivity and lower curing temperature compared to neat this compound. | researchgate.netmdpi.com |

| BA-ph with aniline curing agent (BAB) | BAB reduces the prepolymerization temperature of BA-ph and increases the polymerization rate. | Forms a network of triazine, phthalocyanine, and polyisoindoline rings. | researchgate.net |

| BA-ph with bisphenol-A (BPA) | Shows a two-stage curing process; processability can be tuned by varying BPA content. | Improved flexural strength and high thermal stability. | doaj.org |

| Acetylene-bearing benzoxazine and this compound | Can be fully cured at a much lower temperature than the this compound monomer alone. | Results in a thermoset with high thermal stability, heat resistance, and char yield. | google.com |

Impact of Carborane Derivatives on Catalytic Polymerization

Carboranes, which are polyhedral clusters of boron, carbon, and hydrogen atoms, have been investigated as additives to enhance the properties of this compound resins. mdpi.comnih.gov These unique structures can act as catalysts for the polymerization of phthalonitriles, leading to improved thermal and thermo-oxidative stability. mdpi.comresearchgate.net

The catalytic effect of carborane derivatives is attributed to the presence of active hydrogen atoms, such as those in B-H bonds and hydroxyl groups, which can promote the curing reaction of the nitrile groups. mdpi.comresearchgate.net For example, 1,7-bis(hydroxymethyl)-m-carborane (QCB) has been shown to significantly accelerate the polymerization of biphenyl this compound (BPh) at a lower temperature. mdpi.comnih.gov The proposed mechanism involves a Markovnikov addition reaction between the B-H bond of the carborane and the nitrile group of the this compound. mdpi.comnih.gov

The incorporation of carborane derivatives not only accelerates the curing process but also enhances the processability of the this compound resin by improving its solubility. mdpi.comresearchgate.net The resulting carborane-containing this compound polymers exhibit superior thermal stability compared to those cured with conventional additives like bisphenol A. mdpi.com

Table 5: Effect of Carborane Derivatives on this compound Polymerization

| Carborane Derivative | This compound Monomer | Key Effects | References |

| 1,7-bis(hydroxymethyl)-m-carborane (QCB) | Biphenyl this compound (BPh) | Faster curing speed, lower curing temperature, and enhanced thermal and oxidative stability. | mdpi.comnih.gov |

| Carborane end-groups | This compound resin | Enhances the polymerization rate through B-H/–C≡N and O-H/–C≡N addition reactions. | nih.gov |

Kinetic Studies of this compound Curing

Kinetic studies of this compound curing are essential for understanding the reaction mechanisms, optimizing curing cycles, and predicting the properties of the final material. nih.govmdpi.com Differential scanning calorimetry (DSC) is a primary technique used for these studies, typically in non-isothermal mode at various heating rates. researchgate.netmdpi.com

The data obtained from DSC can be used to determine key kinetic parameters, such as the activation energy (Ea) of the curing reaction. mdpi.comacs.org Isoconversional methods, like the Starink method, are often employed to analyze the DSC data and determine the activation energy as a function of the extent of conversion. nih.govresearchgate.net This approach can reveal whether the reaction is controlled by chemical kinetics or diffusion processes. researchgate.net

Kinetic studies have often shown that the curing of this compound resins follows an autocatalytic mechanism, where the products of the reaction catalyze further reaction. nih.govmdpi.com This is particularly true for systems containing additives like aromatic amines or for self-promoting phthalonitriles. The shape of the conversion versus temperature curves, which are typically sigmoidal, is characteristic of autocatalytic reactions. nih.gov

The activation energy for this compound curing can be significantly influenced by the presence of curing agents and the molecular structure of the this compound monomer. For instance, the activation energy for the curing of a branched this compound resin with DDS as a hardener has been systematically investigated. researchgate.net In another study, the activation energies for the reactions of benzoxazine and nitrile groups in this compound-containing benzoxazine resins were found to be significantly affected by steric hindrance from the backbone structures. mdpi.com

Table 6: Activation Energies for this compound Curing from Kinetic Studies

| This compound System | Curing Agent/Promoter | Activation Energy (Ea) | Method | References |

| Branched this compound resin | 4,4'-diaminodiphenyl sulfone (DDS) | Varies with conversion | Starink method | researchgate.net |

| This compound-containing benzoxazine resins | Autocatalytic | Varies with backbone structure | Orthogonal test analysis | mdpi.comnih.gov |

| Triphenol A-based this compound (self-curing) | Phenolic hydroxyl groups | - | Starink method | nih.gov |

| Cinnamaldehyde-derived phthalonitriles (self-curing) | Imine, vinyl, and PN moieties | 74.8–95.1 kJ/mol | Kissinger equation | acs.org |

| This compound-terminated poly(phthalazinone ether nitrile) | Multiple-SO3H functioned ionic liquid | 101.5 kJ/mol | Kissinger equation | rhhz.net |

| This compound-terminated poly(phthalazinone ether nitrile) | ZnCl₂ | 201.5 kJ/mol | Kissinger equation | rhhz.net |

Differential Scanning Calorimetry (DSC) Investigations of Curing Behavior

Differential Scanning Calorimetry (DSC) is a primary and widely utilized technique for investigating the curing kinetics of this compound resins. researchgate.net It measures the heat flow associated with the chemical reactions occurring during polymerization as a function of temperature. The resulting data provide critical insights into the curing process, including the onset of curing, the temperature of the maximum reaction rate (peak exothermic temperature), and the total heat of reaction (enthalpy).

DSC studies have shown that the curing of this compound resins can be influenced by various factors, including the monomer structure, the presence and type of curing agents or catalysts, and the incorporation of fillers. For instance, the DSC thermogram of uncured phosphorylated this compound resins, bis[3-(3,4-dicyanophenoxy)phenyl] phenyl phosphate (B84403) (2c) and bis[4-(3,4-dicyanophenoxy)phenyl] phenyl phosphate (2d), revealed curing onsets at 206°C and 236°C, respectively. jnanoworld.com The enthalpies for these curing reactions were determined to be 33 J/g and 55 J/g, respectively. jnanoworld.com

The addition of catalysts or curing agents significantly alters the curing profile. When 2.5 mol% of an amine catalyst (APB) was added to a neat this compound (PN) resin, a new exothermic peak appeared around 250°C, in addition to the original polymerization peak at 350°C, indicating a catalyzed polymerization process. acs.org Similarly, the incorporation of alumina (B75360) fillers into resorcinol-based this compound without a traditional catalyst induced an exothermic peak slightly above 250°C, a feature absent in the neat resin, suggesting a catalytic effect of the alumina. acs.orgacs.org This catalytic phenomenon is beneficial for accelerating the typically slow curing process of phthalonitriles. acs.org

DSC is also instrumental in determining the activation energy (Ea) of the curing reaction, a key parameter in kinetic studies. By performing scans at different heating rates, methods like the Kissinger equation can be applied. For example, in a study of a this compound-terminated poly(phthalazinone ether nitrile) (PPEN-Ph) cured with a multiple-SO3H functioned ionic liquid (MIL), the apparent activation energy was found to be 101.5 kJ/mol, which was significantly lower than the 201.5 kJ/mol observed with a conventional ZnCl2 curing agent. rhhz.net This indicates that the MIL facilitates an easier curing reaction under milder conditions. rhhz.net In another study involving a blend of bisphenol A-type this compound (BAPH) with an epoxy/amine system, the average activation energy for the epoxy/amine curing reaction decreased from 87 kJ/mol to 68.6 kJ/mol with the addition of BAPH, confirming the promoting effect of this compound. mdpi.comnih.gov

The processing window, a critical parameter for manufacturing, can also be derived from DSC data. For the phosphorylated this compound resins 2c and 2d, the processing windows were found to be 181°C and 136°C, respectively. jnanoworld.com Self-curing cinnamaldehyde-derived this compound (CIPN) resins exhibited melting temperatures around 153°C and exothermic peaks at 248°C and 288°C, providing a processing window of approximately 70°C. acs.org

Table 1: DSC Curing Data for Various this compound Systems

| This compound System | Curing Agent/Catalyst | Onset of Curing (°C) | Peak Exotherm (°C) | Enthalpy (J/g) | Activation Energy (Ea) (kJ/mol) | Processing Window (°C) |

| Resin 2c jnanoworld.com | None (thermal cure) | 206 | - | 33 | - | 181 |

| Resin 2d jnanoworld.com | None (thermal cure) | 236 | - | 55 | - | 136 |

| Neat PN + APB (2.5 mol%) acs.org | APB | - | ~250 and 350 | - | - | - |

| Alumina-filled PN acs.org | Alumina (catalytic filler) | - | >250 | - | - | - |

| PPEN-Ph + MIL rhhz.net | MIL | - | 207.9 (initial) | - | 101.5 | - |

| PPEN-Ph + ZnCl2 rhhz.net | ZnCl2 | - | 268.5 (initial) | - | 201.5 | - |

| E51/DDS + BAPH mdpi.comnih.gov | BAPH (promoter) | - | - | - | 68.6 (for epoxy/amine reaction) | - |

| CIPN Resin 5a acs.org | Self-curing | ~153 (Tm) | 248 and 288 | - | 74.8-95.1 (Kissinger) | ~70 |

Rheological Analysis of Polymerization Processes

Rheological analysis provides crucial information on the viscoelastic properties of resins as they transition from a low-viscosity liquid to a solid, cross-linked network during curing. This technique measures properties like viscosity, storage modulus (G'), and loss modulus (G'') as a function of time, temperature, and frequency. It is essential for defining the processing window and understanding the gelation and vitrification phenomena.

For this compound resins, rheological studies often reveal a wide processing window characterized by a low and stable viscosity at elevated temperatures before a sharp increase signifies the onset of polymerization and network formation. researchgate.net For example, various this compound-based matrices were observed to melt around 70°C and maintain low viscosity in the temperature range of 90°C to 200°C. researchgate.net Above 200°C, the viscosity increased sharply, indicating rapid polymerization. researchgate.net Neat biphenyl this compound (BPh) monomer exhibits a low viscosity (0.1 Pa·s) up to 400°C due to its slow polymerization rate. nih.govmdpi.com

The addition of curing agents or catalysts significantly impacts the rheological behavior. In a study of 1,3-bis(3,4-dicyanophenoxy)benzene (B1331932) (3BOCN) with an ionic liquid curing agent, [EPy]BF4, the rate of viscosity increase was faster at higher temperatures and higher ionic liquid concentrations. expresspolymlett.com Similarly, for a branched this compound containing cyclotriphosphazene (B1200923) (CTP–PN), the viscosity dramatically decreased between 158°C and 210°C, corresponding to its melting process, reaching a minimum of 230 Pa·s. mdpi.com Above 245°C, the viscosity rose rapidly due to the accelerated curing reaction. mdpi.com

Rheological measurements are also used to determine the gel time, which is often identified by the crossover point of the storage modulus (G') and the loss modulus (G''). In a study of alumina-filled resorcinol-based this compound, in-situ curing at 250°C was monitored to determine the time to form cross-linked networks, indicated by the intersection of G' and G''. acs.org The addition of an aromatic amide structure was shown to promote the polymerization rate of this compound resins, as evidenced by a gradual increase in viscosity at 325°C, a behavior not observed in a model this compound monomer under the same conditions. tandfonline.com

Blending this compound with other polymers, such as epoxy resins, also affects the curing rheology. In a study of a benzimidazole-containing this compound (PNBI) blended with an epoxy resin (E51), the viscosity of the blends increased rapidly at temperatures above 150-175°C, confirming the occurrence of curing reactions. rsc.org The curing temperatures decreased with higher PNBI content, indicating its role in promoting the reaction. rsc.org The combination of rheological data with DSC and FTIR analysis helps to build a comprehensive understanding of the complex curing process in these blended systems. mdpi.comnih.gov

Table 2: Rheological Data for Selected this compound Resins

| This compound System | Curing Conditions/Additives | Key Rheological Observations |

| Various PN-based matrices researchgate.net | Thermal cure | Melt around 70°C; stable low viscosity from 90-200°C; sharp viscosity increase >200°C. |

| Neat Biphenyl this compound (BPh) nih.govmdpi.com | Thermal cure | Low viscosity (0.1 Pa·s) up to 400°C. |

| 3BOCN + [EPy]BF4 (IL) expresspolymlett.com | Isothermal at 200-260°C | Rate of viscosity increase is faster at higher temperatures and IL concentrations. |

| CTP–PN mdpi.com | Temperature ramp | Viscosity minimum of 230 Pa·s at 210°C; rapid increase >245°C. |

| BPh-Q (Carborane-modified) mdpi.com | Temperature ramp from 220-400°C | Gelation temperature decreases with increasing carborane (QCB) content. |

| PNBI/Epoxy Blends rsc.org | Temperature ramp | Rapid viscosity increase >150-175°C; curing temperature decreases with higher PNBI content. |

Theoretical Studies on Curing Mechanisms (e.g., DFT)

While experimental techniques like DSC and rheology provide macroscopic views of the curing process, theoretical studies, particularly those using Density Functional Theory (DFT), offer molecular-level insights into the reaction pathways and mechanisms. DFT calculations can determine the energetics of various proposed reaction steps, identify transition states, and elucidate the role of catalysts and functional groups.

DFT studies have been instrumental in unraveling the complex curing mechanism of this compound resins promoted by aromatic amines. ecust.edu.cnrsc.org One such study, using this compound and aniline as model compounds, found that the rate-determining step is the initial nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. ecust.edu.cnrsc.org This research highlighted that the amine acts as a crucial H-transfer promoter throughout the reaction. ecust.edu.cnrsc.org The study proposed that amidine and isoindoline are key intermediates that can readily react with this compound via 6-membered transition states. ecust.edu.cnrsc.org The intramolecular cyclization of the amidine to form isoindoline is a vital step significantly promoted by the presence of amines. ecust.edu.cn These proposed pathways were found to be kinetically more favorable than previously reported mechanisms and can account for the formation of the primary network structures: triazine, polyisoindoline, and phthalocyanine. ecust.edu.cn

Theoretical calculations have also been used to investigate the interaction between this compound resins and fillers. DFT results for resorcinol-based this compound with alumina and silica (B1680970) fillers indicated that both poly(triazine) and poly(phthalocyanine) can form covalent bonds with the fillers. acs.org The calculations showed that the formation of an adduct with alumina is more favorable than with silica, which supports experimental observations of alumina's catalytic effect. acs.org

Advanced Phthalonitrile Based Polymeric Materials and Composites

Phthalonitrile Resins for High-Temperature Applications

This compound resins are a unique class of high-temperature thermosetting polymers renowned for their exceptional thermal and oxidative stability. specificpolymers.comsci-hub.se This stability is a direct result of the highly aromatic and cross-linked network that forms during polymerization. specificpolymers.comdrdo.gov.innrdcindia.com The polymerization process, which involves the reaction of cyano groups, creates robust phthalocyanine (B1677752) and triazine ring structures, contributing to the material's high thermal resistance. mdpi.comgoogle.com

These resins are prime candidates for applications where materials must perform continuously at elevated temperatures, often replacing traditional polymers like epoxies, phenolics, and bismaleimides which have limitations in thermal performance or processability. drdo.gov.innrdcindia.com this compound-based polymers can exhibit glass transition temperatures (Tg) exceeding 400°C, and in some formulations, a glass transition temperature is not even observed up to 450°C, meaning they retain their structural integrity at very high temperatures. cambium-usa.comfaa.govtechconnect.org Research has shown that cured this compound polymers demonstrate excellent thermo-oxidative stability, with decomposition temperatures (Td) often above 400°C or even 500°C. mdpi.commdpi.com

The development of various this compound monomers, including oligomeric versions, has been a key area of research. These efforts aim to create resins with a large processing window—a significant gap between the melting point and the cure temperature—which enhances their processability without sacrificing high-temperature performance. sci-hub.segoogle.com For instance, oligomeric this compound monomers with softening temperatures around 60-75°C have been developed, allowing for easier processing before the curing reaction initiates at higher temperatures (around 250°C). sci-hub.se This combination of processability and extreme temperature resistance makes this compound resins suitable for demanding aerospace, defense, and electronics applications. mdpi.comcambium-usa.com

Table 1: Thermal Properties of Various this compound Resin Formulations

| Resin Formulation | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Char Yield at 800°C (in N₂) | Source |

|---|---|---|---|---|

| Cured CTP–PN | >380 °C | 405 °C | >70% | mdpi.com |

| Biphenyl (B1667301) PN/Epoxy Copolymer | Increased with PN content | - | - | nasampe.org |

| NP-ph/BA-ph Polymer | >360 °C | >420 °C | - | expresspolymlett.com |

| Novolac-based PN (25% novolac) | >300 °C | 430 °C | - | mdpi.com |

| Neat EP/DDM | 141 °C | - | 25.7% (at 700°C) | researchgate.net |

| EP-PN50 (50% PN) | 226 °C | - | 68.7% (at 700°C) | researchgate.net |

This compound Composites for Extreme Environments

This compound composites are engineered for reliable performance in the most demanding operational conditions, including aerospace, marine, and hypersonic applications. mdpi.comcambium-usa.com Their ability to withstand extreme environments stems from the inherent properties of the this compound matrix, such as superior thermal stability, excellent flame resistance, and low moisture absorption. cambium-usa.comtechconnect.org When fully cured, these composites often show no glass transition temperature, which translates to minimal loss of structural integrity and mechanical properties at elevated temperatures. faa.govtechconnect.org

These materials are recognized for their fire performance, with some formulations being the only polymeric materials that meet the stringent MIL-STD-2031 standard for use in naval submarines. sci-hub.segoogle.com The high char yield of this compound polymers upon pyrolysis contributes significantly to their outstanding fire resistance and low heat release rates. techlinkcenter.org Furthermore, this compound composites exhibit excellent water resistance, absorbing less than 1% of their weight in water at equilibrium, which is crucial for marine applications. faa.gov Their combination of flame resistance, thermal stability, and durability in harsh settings makes them a superior alternative to many traditional high-performance polymers and a lightweight option for replacing metallic components. faa.govtechconnect.org

Fiber-Reinforced this compound Composites (e.g., Glass Fiber, Carbon Fiber)

To enhance their mechanical properties for structural applications, this compound resins are commonly reinforced with high-performance fibers like carbon and glass fibers. researchgate.netnih.gov These reinforcements significantly improve the strength and stiffness of the resulting composites, making them suitable for load-bearing components in aircraft and other advanced structures. faa.govserdp-estcp.mil

Carbon fiber-reinforced this compound (CF/PN) composites are noted for their excellent thermal stability and dimensional stability at high temperatures. researchgate.netgoogle.com Studies have shown that CF/PN composites perform better in terms of thermostability than glass fiber-reinforced versions at temperatures below 500°C. researchgate.net The coefficient of thermal expansion (CTE) for CF/PN composites is also very low, which is critical for applications requiring precise dimensions over a wide temperature range. researchgate.net

Table 2: Properties of Fiber-Reinforced this compound Composites

| Composite Type | Reinforcement | Key Property | Value | Source |

|---|---|---|---|---|

| CF/PN | Carbon Fiber | In-plane CTE (Room Temp) | 1.97E-6 °C⁻¹ | researchgate.net |

| HSF/PN | High Silicon Fiberglass | In-plane CTE (Room Temp) | 9.24E-6 °C⁻¹ | researchgate.net |

| CF/PN | Carbon Fiber | Out-plane Thermal Conductivity | 0.65 W/(m·K) | researchgate.net |

| HSF/PN | High Silicon Fiberglass | Out-plane Thermal Conductivity | 0.34 W/(m·K) | researchgate.net |

| GFRP (PPN/BZ Matrix) | Glass Fiber | Flexural Strength | >700 MPa | researchgate.net |

| GFRP (PPN/BZ Matrix) | Glass Fiber | Flexural Modulus | >19 GPa | researchgate.net |

| GFRP (NOV 25 Matrix) | Glass Fiber | ILSS | up to 86 MPa | mdpi.com |

| GFRP (NOV 25 Matrix) | Glass Fiber | Compressive Strength | up to 620 MPa | mdpi.com |

| GFRP (NOV 25 Matrix) | Glass Fiber | Flexural Strength | up to 946 MPa | mdpi.com |

Processing Techniques for this compound Composites (RTM, Filament Winding, Prepreg Consolidation)

A significant advantage of many modern this compound resin systems is their adaptability to a wide range of cost-effective composite manufacturing processes. specificpolymers.comgoogle.com The development of low-melt-viscosity this compound monomers has been crucial in enabling their use in techniques that are typically challenging for high-temperature resins. google.comgoogle.com

Common processing methods for this compound composites include:

Resin Transfer Molding (RTM): This process involves injecting a low-viscosity resin into a mold containing a fiber preform. The low viscosity of certain this compound formulations allows them to fully impregnate the fibers before curing is initiated, making RTM a viable and cost-effective manufacturing route. faa.govgoogle.comtechlinkcenter.org

Filament Winding: In this technique, continuous fibers are passed through a resin bath and wound onto a rotating mandrel. The processability of this compound resins, especially those with a large window between melting and curing temperatures, makes them suitable for filament winding applications to create cylindrical or complex-shaped parts. faa.govgoogle.comgoogle.com